

DS-1001b: A Deep Dive into its Mechanism for Reducing 2-Hydroxyglutarate

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Compound of Interest

Compound Name: DS-1001b

Cat. No.: B15142903

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An In-depth Technical Guide for Researchers and Drug Development Professionals

DS-1001b is an orally active and blood-brain barrier-permeable small molecule that has demonstrated significant promise in the treatment of cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. This guide provides a comprehensive technical overview of the core mechanism by which **DS-1001b** effectively reduces levels of the oncometabolite 2-hydroxyglutarate (2-HG), supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Mutant IDH1

Mutations in the IDH1 gene, particularly at the R132 locus, are a hallmark of several cancers, including gliomas and chondrosarcomas.[1][2][3][4] These mutations confer a neomorphic (new) enzymatic activity, causing the enzyme to convert α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG).[5][6][7] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to oncogenesis.[4][5][6]

DS-1001b is a potent and selective inhibitor of these mutant forms of the IDH1 enzyme.[5][8] It functions by binding to an allosteric pocket on the mutant IDH1 enzyme dimer, a site distinct from the active site. This binding event induces a conformational change that inactivates the enzyme, thereby blocking the conversion of α -KG to 2-HG.[1][5] This targeted inhibition leads

to a significant reduction in intracellular 2-HG levels, as has been demonstrated in both preclinical and clinical studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **DS-1001b**, demonstrating its potency and efficacy in reducing 2-HG and inhibiting tumor growth.

Table 1: In Vitro Efficacy of **DS-1001b**

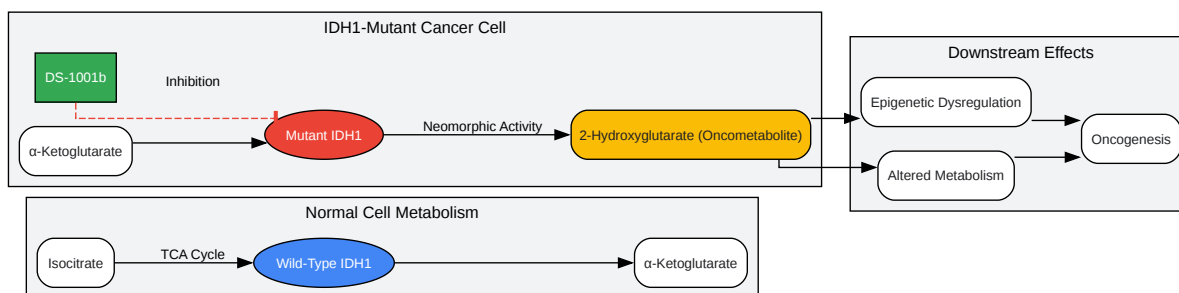
Parameter	Cell Line	Value	Reference
GI ₅₀ (Cell Proliferation)	JJ012 (Chondrosarcoma)	81 nM	[8]
GI ₅₀ (Cell Proliferation)	L835 (Chondrosarcoma)	77 nM	[8]
IC ₅₀ (2-HG Reduction)	JJ012 (Chondrosarcoma)	0.7 µM	[9]
IC ₅₀ (2-HG Reduction)	HT1080 (Chondrosarcoma)	0.5 µM	[9]
IC ₅₀ (2-HG Reduction)	L835 (Chondrosarcoma)	0.35 µM	[9]

Table 2: In Vivo Efficacy and Pharmacokinetics of **DS-1001b**

Parameter	Model	Value	Reference
Tumor Growth Inhibition	JJ012 Xenografted Mice	Significant growth damage with continuous feeding	[8]
Brain/Plasma Ratio of Free DS-1001b	Patients with IDH1-mutant glioma	0.19 - 0.77	[2]
2-HG Reduction	On-treatment brain tumor samples vs. archived samples	Significantly lower	[3][10]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway affected by mutant IDH1 and the inhibitory action of **DS-1001b**.



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Caption: Mechanism of **DS-1001b** in inhibiting 2-HG production by mutant IDH1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **DS-1001b**.

Mutant IDH1 Enzymatic Assay

This protocol is designed to measure the in vitro inhibitory activity of **DS-1001b** on the mutant IDH1 enzyme.

Materials:

- Recombinant mutant IDH1 enzyme (e.g., R132H or R132C)
- **DS-1001b** compound
- Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
- Substrates: α -ketoglutarate (α -KG) and NADPH
- Detection reagent (e.g., diaphorase/resazurin system)
- 384-well microplates

Procedure:

- Prepare a serial dilution of **DS-1001b** in DMSO.
- Add the diluted **DS-1001b** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the recombinant mutant IDH1 enzyme to each well.
- Initiate the enzymatic reaction by adding a mixture of α -KG and NADPH.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent.
- Measure the signal (e.g., fluorescence) using a plate reader.
- Calculate the percent inhibition and determine the IC₅₀ value.

Cell Proliferation Assay

This protocol assesses the effect of **DS-1001b** on the proliferation of cancer cells harboring IDH1 mutations.

Materials:

- IDH1-mutant cancer cell lines (e.g., JJ012, L835)
- Complete cell culture medium
- **DS-1001b** compound
- 96-well cell culture plates
- Cell viability reagent (e.g., WST-1 or CellTiter-Glo®)

Procedure:

- Seed the IDH1-mutant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **DS-1001b** or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours to 14 days).^{[8][9]}
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or luminescence development.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the cell viability relative to the vehicle control and determine the GI₅₀ value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the use of a patient-derived xenograft model to evaluate the anti-tumor activity of **DS-1001b** in a more clinically relevant setting.

Materials:

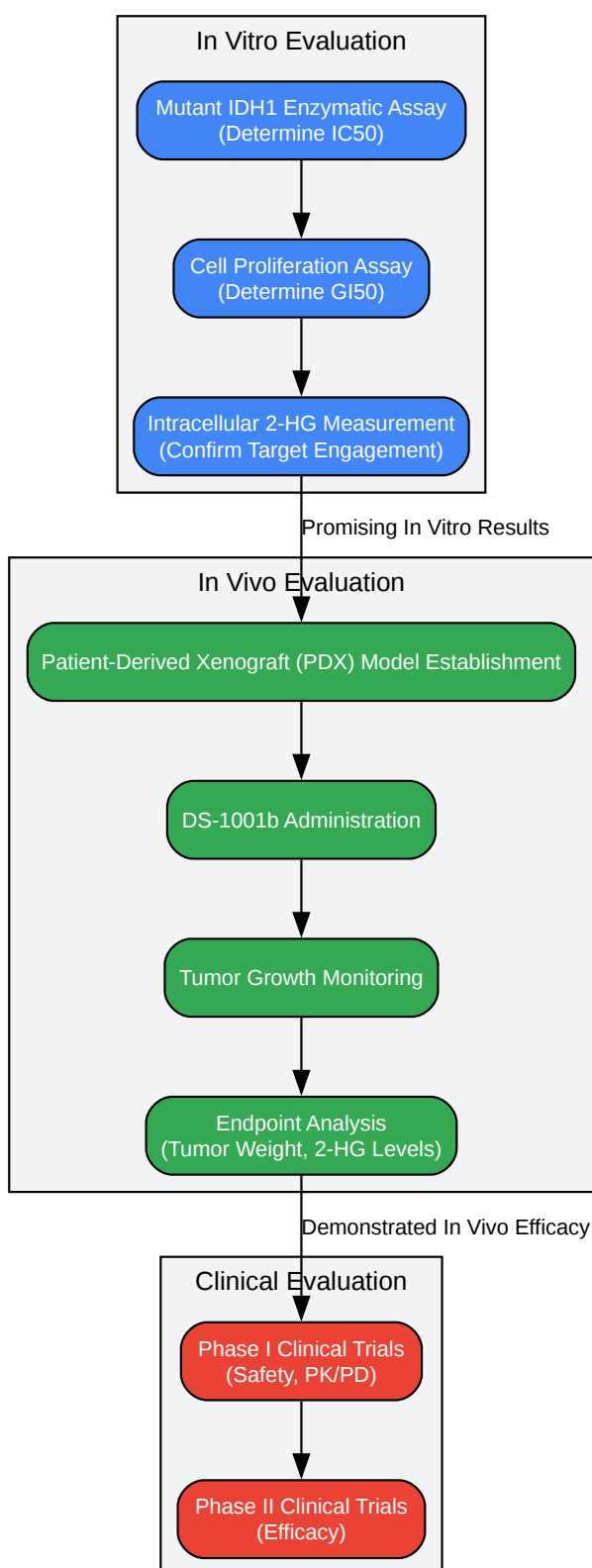
- Immunocompromised mice (e.g., NOD/SCID)
- Patient-derived IDH1-mutant tumor tissue or cells (e.g., glioblastoma)
- **DS-1001b** formulated for oral administration
- Vehicle control
- Surgical and cell implantation equipment

Procedure:

- Surgically implant patient-derived tumor fragments or inject a suspension of tumor cells subcutaneously or orthotopically (e.g., intracranially for glioblastoma) into immunocompromised mice.[\[5\]](#)
- Allow the tumors to establish and reach a palpable or measurable size.
- Randomize the mice into treatment and control groups.
- Administer **DS-1001b** or vehicle control to the respective groups, typically via oral gavage or formulated in the chow, on a continuous daily schedule.[\[5\]](#)[\[8\]](#)
- Monitor tumor growth regularly by measuring tumor volume with calipers (for subcutaneous models) or through imaging techniques (for orthotopic models).
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., 2-HG levels, histological analysis).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a mutant IDH1 inhibitor like **DS-1001b**, from initial in vitro screening to in vivo efficacy studies.



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Caption: A generalized workflow for the preclinical and clinical evaluation of **DS-1001b**.

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